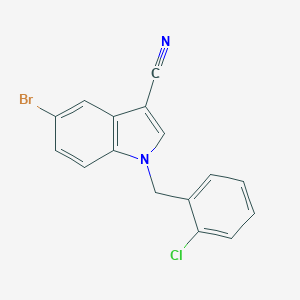![molecular formula C24H27BrN4O5 B297499 N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297499.png)
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications.
Wirkmechanismus
The mechanism of action of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by modulating certain signaling pathways that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. For example, further studies could be done to better understand the mechanism of action of this compound. Additionally, studies could be done to investigate the potential use of this compound in other diseases, such as Parkinson's disease. Finally, studies could be done to develop new derivatives of this compound that may have improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves several steps. The first step is the synthesis of the starting material, which involves the reaction of 3-bromo-4-(2-hydroxyethyl)phenol with 2-(3,5-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 5-ethoxy-2-formylbenzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications. For example, it has been studied for its potential use as an anticancer agent, as well as for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Molekularformel |
C24H27BrN4O5 |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
N//'-[(E)-[3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C24H27BrN4O5/c1-5-7-26-23(31)24(32)29-27-13-17-11-19(25)22(20(12-17)33-6-2)34-14-21(30)28-18-9-15(3)8-16(4)10-18/h5,8-13H,1,6-7,14H2,2-4H3,(H,26,31)(H,28,30)(H,29,32)/b27-13+ |
InChI-Schlüssel |
STFUQIWFAPKYQR-UVHMKAGCSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)